Aldi-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

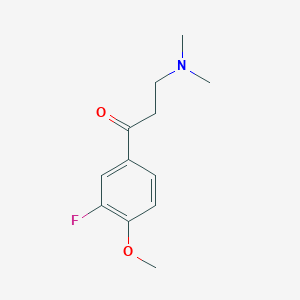

3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16FNO2/c1-14(2)7-6-11(15)9-4-5-12(16-3)10(13)8-9/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

RNKMLXKYVDDHBX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C1=CC(=C(C=C1)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Aldehyde Dehydrogenase 2 (ALDH2)

An In-depth Technical Guide on the Core Mechanism of Action of Alda-1 in ALDH2 Activation

A Note on Terminology: This guide focuses on the well-characterized small molecule activator of Aldehyde Dehydrogenase 2 (ALDH2), Alda-1 . It is presumed that the query for "Aldi-2" was a typographical error, as the scientific literature extensively documents Alda-1 as a key activator in this context.

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in human physiology, primarily responsible for the detoxification of a wide range of endogenous and exogenous aldehydes.[1][2] Its most recognized role is in the metabolism of ethanol, where it catalyzes the oxidation of acetaldehyde to non-toxic acetate.[2][3] Beyond alcohol metabolism, ALDH2 is crucial for metabolizing toxic aldehydes generated during oxidative stress, such as 4-hydroxynonenal (4-HNE).[1][2]

A significant portion of the global population, particularly those of East Asian descent, carries a single nucleotide polymorphism in the ALDH2 gene, resulting in the ALDH22 variant.[1][2][3] This variant has a glutamic acid to lysine substitution at position 487 (E487K), which leads to a dramatic reduction in enzymatic activity.[4][5] Individuals with the ALDH22 variant have a decreased capacity to metabolize acetaldehyde, leading to its accumulation and the characteristic alcohol flush reaction.[1][2] This reduced activity is also associated with an increased risk for various diseases, including esophageal cancer and cardiovascular conditions.[3][4]

The development of small-molecule activators of ALDH2, such as Alda-1, represents a promising therapeutic strategy to counteract the effects of the ALDH2*2 variant and to enhance the protective functions of the wild-type enzyme.[1][2][4]

Alda-1: Mechanism of Action in ALDH2 Activation

Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a selective and potent activator of ALDH2.[6][7] Its mechanism of action is unique, functioning as both an agonist for the wild-type (ALDH2*1/1) enzyme and a chemical chaperone for the deficient ALDH22 variant.[1][2]

Binding Site and Allosteric Regulation

Crystallographic studies have revealed that Alda-1 binds within a substrate-binding tunnel of the ALDH2 enzyme.[2][8] Its binding site is near the entrance of the catalytic tunnel, in proximity to critical catalytic residues like Cys302 and Glu268, but without directly interacting with them.[2][4] This positioning allows Alda-1 to allosterically modulate the enzyme's function.[5][8] The binding of Alda-1 accelerates the hydrolysis of the acyl-enzyme intermediate, which is a rate-limiting step in catalysis, particularly for smaller aliphatic aldehydes.[2][9]

Structural Chaperone for ALDH2*2

The E487K mutation in the ALDH22 variant disrupts the enzyme's tetrameric structure and cofactor (NAD+) binding site, leading to instability and reduced catalytic efficiency.[5][10] Alda-1 acts as a structural chaperone for the ALDH22 variant.[1][2][4] By binding to the enzyme, Alda-1 stabilizes the protein structure, restores the NAD+ binding site, and corrects the structural defects caused by the mutation.[1][2][5][10] This chaperone effect restores near-wild-type activity to the deficient enzyme.[1][2]

Quantitative Data on ALDH2 Activation by Alda-1

The following tables summarize the kinetic parameters of ALDH2 dehydrogenase and esterase activity in the presence and absence of Alda-1 for both the wild-type (ALDH21) and the variant (ALDH22) enzymes.

Table 1: Effect of Alda-1 on ALDH2 Dehydrogenase Activity

| Enzyme Variant | Substrate | Alda-1 Concentration | Vmax (app) (min⁻¹) | Km for NAD+ (µM) | Fold Increase in Vmax | Fold Decrease in Km for NAD+ |

| ALDH21 | Propionaldehyde | 0 µM | - | - | - | - |

| 20 µM | - | - | ~2 | - | ||

| ALDH22 | Propionaldehyde | 0 µM | - | - | - | - |

| 20 µM | - | - | 2 | 6.7 |

Data compiled from Perez-Miller et al. (2010).[2]

Table 2: Substrate-Dependent Activation of ALDH2*1 by Alda-1

| Substrate | K_Act (µM) |

| Acetaldehyde | 1.8 ± 0.2 |

| Propionaldehyde | 2.5 ± 0.3 |

| Butyraldehyde | 5.3 ± 0.6 |

Data represents the concentration of Alda-1 required for half-maximal activation. Compiled from Perez-Miller et al. (2010).[2]

Table 3: Effect of Alda-1 on ALDH2 Esterase Activity

| Enzyme Variant | Activator(s) | Fold Activation |

| ALDH21 | Alda-1 | 6-7 |

| Alda-1 + NAD+ | 10 | |

| ALDH22 | Alda-1 | 6-7 |

| Alda-1 + NAD+ | >100 |

Data compiled from Perez-Miller et al. (2010).[2]

Experimental Protocols

ALDH2 Dehydrogenase Activity Assay

This protocol is for determining the kinetic parameters of ALDH2 activation by Alda-1 using a spectrophotometer to measure the production of NADH.

Materials:

-

Purified recombinant human ALDH21 or ALDH22 enzyme

-

Assay Buffer: 25 mM BES, pH 7.5

-

Substrate: Propionaldehyde (or other aldehyde substrates)

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

-

Activator: Alda-1 dissolved in DMSO

-

DMSO (as a vehicle control)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Alda-1 in DMSO.

-

Prepare working solutions of propionaldehyde and NAD+ in the assay buffer.

-

Dilute the ALDH2 enzyme to the desired concentration in the assay buffer. Enzyme concentrations are typically in the range of 0.03-0.06 µM for ALDH21 and 0.3-0.5 µM for ALDH22.[2]

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentration of Alda-1 or an equivalent volume of DMSO for the control wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 2% v/v).[2]

-

Add the NAD+ solution. For ALDH21, a typical concentration is 0.5 mM, while for ALDH22, a higher concentration of 10 mM may be used to compensate for its lower affinity.[2]

-

Add the ALDH2 enzyme solution to each well.

-

-

Initiate Reaction and Measurement:

-

Initiate the reaction by adding the propionaldehyde substrate (e.g., to a final concentration of 100 µM).[2]

-

Immediately place the plate in the spectrophotometer.

-

Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADH production is directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the reaction velocity against the substrate or Alda-1 concentration to determine kinetic parameters such as Vmax, Km, and the activation constant (K_Act).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for analyzing the binding interaction between Alda-1 and ALDH2.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified ALDH2 enzyme (ligand)

-

Alda-1 (analyte)

-

Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Amine coupling kit (NHS, EDC, Ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of NHS/EDC.

-

Inject the ALDH2 solution (e.g., 5-20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).[11]

-

Deactivate the remaining active sites with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of Alda-1 in the running buffer.

-

Inject the Alda-1 solutions over the immobilized ALDH2 surface at a constant flow rate (e.g., 30 µL/min).[12]

-

Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

This protocol outlines the measurement of thermodynamic parameters of the Alda-1-ALDH2 interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified ALDH2 enzyme

-

Alda-1

-

Dialysis buffer (e.g., PBS or HEPES buffer)

Procedure:

-

Sample Preparation:

-

Dialyze both the ALDH2 protein and the Alda-1 solution extensively against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the ALDH2 solution into the sample cell of the calorimeter.

-

Load the Alda-1 solution into the injection syringe.

-

Set the experimental temperature and other parameters.

-

Perform a series of injections of Alda-1 into the ALDH2 solution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Visualizations

Caption: ALDH2 catalytic cycle and the mechanism of Alda-1 action.

Caption: Experimental workflow for an ALDH2 dehydrogenase activity assay.

Caption: Logical relationship of Alda-1 as a structural chaperone for ALDH2*2.

References

- 1. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alda-1 is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Protective effects of Alda-1, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. activation-of-mitochondrial-aldehyde-dehydrogenase-aldh2-by-alda-1-reduces-both-the-acquisition-and-maintenance-of-ethanol-intake-in-rats-a-dual-mechanism - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. Alda-1 modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dhvi.duke.edu [dhvi.duke.edu]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Discovery and Synthesis of Aldi-2: A Covalent Inhibitor of Aldehyde Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aldi-2 is a potent, specific, and covalent inhibitor of several aldehyde dehydrogenase (ALDH) isoforms, a superfamily of enzymes crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the underlying scientific principles through detailed diagrams. This document serves as a core resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of ALDH inhibition.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel modulators of ALDH2 activity.[1] This screening of a diverse chemical library led to the identification of a class of 3-amino-1-phenylpropan-1-one derivatives as potent ALDH inhibitors.[1] Among these, this compound, chemically known as 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride, emerged as a promising lead compound.[2]

Experimental Workflow for Discovery

The discovery of this compound followed a systematic workflow, beginning with a broad screen and progressively narrowing down to the specific inhibitor.

Synthesis of this compound

This compound is synthesized via a Mannich reaction, a three-component condensation of an enolizable ketone, formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine hydrochloride.[3][4][5]

Synthesis Pathway

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of β-aminoketones.[3][5]

Materials:

-

1-(3-fluoro-4-methoxyphenyl)ethanone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

95% Ethanol

-

Acetone

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a 500 mL round-bottom flask, add 1-(3-fluoro-4-methoxyphenyl)ethanone (0.1 mol), dimethylamine hydrochloride (0.13 mol), and paraformaldehyde (0.044 mol).

-

Add 160 mL of 95% ethanol and 2 mL of concentrated hydrochloric acid to the flask.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction mixture should become a clear, yellowish solution.

-

After reflux, allow the solution to cool slightly and filter if any solid impurities are present.

-

Transfer the warm solution to a 1 L Erlenmeyer flask.

-

While the solution is still warm, slowly add 600-700 mL of acetone.

-

Allow the solution to cool to room temperature, then place it in a refrigerator overnight to facilitate crystallization.

-

Collect the crystalline product, this compound hydrochloride, by vacuum filtration.

-

Wash the crystals with cold acetone to remove any remaining impurities.

-

The product can be further purified by recrystallization from a mixture of 95% ethanol and acetone.

Mechanism of Action

This compound is a covalent inhibitor that acts through an enzyme-mediated β-elimination reaction.[2] This mechanism-based inactivation leads to the irreversible modification of a critical cysteine residue in the active site of ALDH enzymes.

Signaling Pathway of Inhibition

References

- 1. 1-(3-Fluoro-4-methoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]

- 2. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of Aldehyde Dehydrogenase 2 (ALDH2) in Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily localized within the mitochondrial matrix. Its canonical role in ethanol metabolism is well-established; however, emerging evidence underscores its profound importance in maintaining mitochondrial homeostasis and protecting against cellular damage induced by oxidative stress. This technical guide provides an in-depth exploration of the function of ALDH2 in mitochondria, with a focus on its mechanism of action in detoxifying reactive aldehydes, its impact on mitochondrial respiration, and its involvement in key signaling pathways. This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in the field.

Core Function of ALDH2 in Mitochondria: The Detoxification of Reactive Aldehydes

Mitochondria are the primary sites of cellular respiration and, consequently, a major source of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, leads to lipid peroxidation of mitochondrial membranes, generating cytotoxic reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE).[1][2]

ALDH2 plays a crucial protective role by catalyzing the NAD+-dependent oxidation of these toxic aldehydes into their corresponding non-toxic carboxylic acids.[3] For instance, ALDH2 metabolizes 4-HNE to 4-hydroxy-2-nonenoic acid. This detoxification is vital as the accumulation of 4-HNE can form adducts with proteins, including mitochondrial respiratory chain complexes, leading to impaired function and increased mitochondrial dysfunction.[1][2] Reduced ALDH2 activity, whether due to genetic polymorphisms or pathological conditions, is associated with increased levels of aldehyde-induced cellular damage.[4]

Quantitative Impact of ALDH2 Activity on Mitochondrial Function

The activity of ALDH2 has a direct and quantifiable impact on several parameters of mitochondrial function, including mitochondrial respiration and ATP production.

Table 1: Effect of 4-Hydroxynonenal (4-HNE) on Mitochondrial Function in Human Small Airway Epithelial Cells (SAECs)

| Concentration of 4-HNE | ATP Levels (Fold Change vs. Control) | Reference |

| 10 µM | ↓ 1.8-fold | [5] |

| 25 µM | ↓ 3-fold | [5] |

Table 2: Effect of ALDH2 Inhibition on Mitochondrial Respiration in H9C2 Cardiomyocytes

| Treatment | Effect on ALDH2 Activity | Effect on Mitochondrial Respiration | Effect on Mitochondrial Reserve Capacity | Reference |

| 25 µM 4-HNE | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |

| 50 µM 4-HNE | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |

| 75 µM 4-HNE | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |

| Disulfiram (DSF) (ALDH2 Inhibitor) | Attenuated | Reduced | Reduced | [3] |

| ALDH2 siRNA | Attenuated | Reduced | Reduced | [3] |

Table 3: Effect of ALDH2 Activator (Alda-1) on Mitochondrial Function

| Cell Type/Model | Alda-1 Treatment | Effect on ALDH2 Activity | Effect on Mitochondrial Respiration (Maximal OCR) | Effect on ATP Levels | Reference |

| H9c2 cells | Hypoxia/Reoxygenation + Alda-1 | - | ↑ (rescued from H/R-induced decrease) | ↑ (rescued from H/R-induced decrease) | [6] |

| Primary Cardiomyocytes | Alda-1 | ↑ 3.47-fold | Promoted | Increased | [7][8] |

| Apolipoprotein E-knockout mice | Alda-1 | - | - | - | [9] |

Key Signaling Pathways Involving ALDH2 in Mitochondrial Protection

ALDH2 is a downstream target of signaling pathways that confer cellular protection, particularly in the context of cardiac health.

The PKCε-ALDH2 Signaling Pathway

Protein Kinase C epsilon (PKCε) is a crucial mediator of cardioprotection. Upon activation, PKCε translocates to the mitochondria and phosphorylates ALDH2, leading to its activation.[10][11] This enhanced ALDH2 activity promotes the detoxification of cytotoxic aldehydes generated during events like ischemia-reperfusion injury, thereby preserving mitochondrial function and reducing cell death.[10][11] The direct activation of ALDH2 can bypass the need for upstream PKCε signaling to achieve cytoprotection.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. EFFECTS OF 4-HYDROXYNONENAL ON MITOCHONDRIAL HMG-CoA SYNTHASE* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired ALDH2 activity decreases the mitochondrial respiration in H9C2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiac Mitochondrial Respiratory Dysfunction and Tissue Damage in Chronic Hyperglycemia Correlate with Reduced Aldehyde Dehydrogenase-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxynonenal regulates mitochondrial function in human small airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alda-1 treatment promotes the therapeutic effect of mitochondrial transplantation for myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alda-1 treatment promotes the therapeutic effect of mitochondrial transplantation for myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Aldehyde Dehydrogenase Activation by Alda‐1 Inhibits Atherosclerosis and Attenuates Hepatic Steatosis in Apolipoprotein E‐Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of aldehyde dehydrogenase 2 (ALDH2) confers cardioprotection in protein kinase C epsilon (PKCε) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of aldehyde dehydrogenase 2 (ALDH2) confers cardioprotection in protein kinase C epsilon (PKCvarepsilon) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

"Aldi-2" and its effect on cellular oxidative stress

An In-depth Technical Guide on Aldehyde Dehydrogenase 2 (ALDH2) and its Effect on Cellular Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of human diseases. Aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, has emerged as a critical regulator of cellular homeostasis, primarily through its canonical role in detoxifying endogenous and exogenous aldehydes. This technical guide provides a comprehensive overview of the function of ALDH2 in mitigating oxidative stress, with a particular focus on its modulation of key signaling pathways and its potential as a therapeutic target. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing ALDH2 activity and oxidative stress markers, and visual representations of the associated signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to ALDH2 and Oxidative Stress

Oxidative stress arises from the excessive accumulation of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, thereby disrupting normal physiological functions.[1] The mitochondrion is a primary site of ROS production, and consequently, it is equipped with a robust antioxidant defense system.

Aldehyde dehydrogenase 2 (ALDH2) is a key mitochondrial enzyme that belongs to the extensive family of aldehyde dehydrogenases.[2] Its primary function is the NAD⁺-dependent oxidation of a wide array of aldehydes to their corresponding carboxylic acids.[2] A significant endogenous substrate for ALDH2 is 4-hydroxy-2-nonenal (4-HNE), a toxic aldehyde generated during lipid peroxidation, a hallmark of oxidative stress.[3] By efficiently metabolizing 4-HNE and other reactive aldehydes, ALDH2 plays a crucial protective role against oxidative damage.[3][4]

Mechanism of ALDH2-Mediated Cytoprotection

The protective effect of ALDH2 against oxidative stress is multifaceted. The primary mechanism involves the detoxification of reactive aldehydes. Accumulation of these aldehydes can lead to the formation of protein adducts, enzyme inactivation, and the propagation of lipid peroxidation, thus exacerbating oxidative damage.[3][5]

Furthermore, ALDH2 activity has been shown to influence key signaling pathways involved in the cellular stress response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The Nrf2 Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Recent evidence suggests a positive feedback loop between ALDH2 and Nrf2.[6] Activation of ALDH2 can lead to the upregulation of Nrf2 and its downstream targets, thereby enhancing the cell's antioxidant capacity. Conversely, Nrf2 can also promote the expression of ALDH2.[6] The ALDH2 activator, Alda-1, has been shown to promote the nuclear translocation of Nrf2, leading to a reduction in oxidative stress.[7][8]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of oxidative stress, the p38 MAPK and JNK pathways are often activated and can contribute to cell death.[9]

Studies have demonstrated that activation of ALDH2 can attenuate the activation of p38 MAPK and JNK pathways induced by oxidative stress.[9][10] By inhibiting these pro-apoptotic pathways, ALDH2 helps to preserve cell viability in the face of oxidative insults.[9]

Quantitative Data on the Effects of ALDH2 Activation

The following tables summarize quantitative data from various studies investigating the effects of the ALDH2 activator, Alda-1, on markers of oxidative stress.

Table 1: Effect of Alda-1 on Reactive Oxygen Species (ROS) Levels

| Cell/Tissue Type | Stressor | Alda-1 Concentration | Reduction in ROS | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Heat Stress | 20 µM | Significantly reduced ROS accumulation | [11] |

| Lung Homogenates (mice) | Whole-Body Heating | Pretreatment | Reduced ROS accumulation by 2.9-fold | [11] |

| Human Microvascular Endothelial Cells (HMVEC) | Hyperoxia | Pretreatment | Lowered 4-HNE levels | [3] |

| SH-SY5Y cells & SN dopaminergic neurons | Rotenone (100 nM) | 1-10 µM | Dose-dependent prevention of ROS production | [1] |

| Cardiomyocytes (human iPSC-derived and AC16) | H₂O₂ | Not specified | Mitigated mitochondrial ROS accumulation | [12] |

| H9c2 cells | Hypoxia/Reoxygenation | Not specified | Significant reduction in mitochondrial ROS | [13] |

Table 2: Effect of Alda-1 on Lipid Peroxidation (MDA Levels)

| Cell/Tissue Type | Stressor | Alda-1 Concentration | Reduction in MDA | Reference |

| Pancreatic acinar cells | Not specified | Not specified | Decreased MDA levels | [9] |

| Random skin flaps (animal model) | Ischemia | Not specified | Decreased MDA levels | [14] |

Table 3: Effect of Alda-1 on Antioxidant Enzyme Activity

| Cell/Tissue Type | Effect on Enzyme Activity | Reference |

| Random skin flaps (animal model) | Increased SOD activity | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

ALDH2 Activity Assay

This protocol is adapted from a commercially available kit (e.g., Abcam, ab115348).[15][16][17]

Principle: The assay measures the production of NADH, which is coupled to the reduction of a reporter dye, resulting in a colorimetric change that can be measured at 450 nm.[15]

Materials:

-

ALDH2 Activity Assay Kit (containing extraction buffer, incubation buffer, activity solution)

-

Microplate reader

-

96-well microplate

-

Samples (cell lysates, tissue homogenates)

Procedure:

-

Sample Preparation:

-

Cell Lysates: Solubilize cell pellets in the provided Extraction Buffer. Incubate on ice and then centrifuge to collect the supernatant.

-

Tissue Homogenates: Homogenize tissue in PBS, then solubilize with Extraction Buffer. Incubate on ice and centrifuge to collect the supernatant.

-

-

Assay:

-

Bring all reagents to room temperature.

-

Add 100 µL of diluted sample to each well.

-

Incubate for 3 hours at room temperature to allow for immunocapture of ALDH2.

-

Aspirate and wash each well twice.

-

Add 200 µL of 1X Activity Solution to each well.

-

Immediately record the color development over time at 450 nm for 30-120 minutes.

-

Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes the DCFDA/H2DCFDA cellular ROS assay.[18][19][20][21][22]

Principle: DCFDA is a cell-permeant reagent that is deacetylated by cellular esterases to a non-fluorescent compound. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[19]

Materials:

-

DCFDA/H2DCFDA - Cellular ROS Assay Kit

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

-

Adherent or suspension cells in a 96-well plate

Procedure (for microplate assay with adherent cells):

-

Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.

-

Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer.

-

Remove the culture medium and add 100 µL of the H2DCFDA working solution to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Remove the H2DCFDA solution and wash the cells with 1x assay buffer.

-

Add the test compounds or vehicle control.

-

Measure fluorescence intensity with excitation at 485 nm and emission at 535 nm.[18][19]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[23][24][25][26][27]

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically at 532 nm.[23]

Materials:

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer or microplate reader

-

Samples (plasma, tissue homogenates)

Procedure:

-

Sample Preparation:

-

Reaction:

-

Measurement:

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).[28][29][30][31][32]

Principle: Superoxide radicals, generated by a riboflavin/methionine system under illumination, reduce NBT to a colored formazan. SOD in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.

Materials:

-

Spectrophotometer

-

Phosphate buffer (pH 7.8)

-

NBT, L-Methionine, EDTA, Riboflavin

-

Sample extracts

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NBT, L-Methionine, and EDTA.

-

Add a specific volume of the sample extract to a test tube.

-

Add the reaction mixture to the tube.

-

Initiate the reaction by adding riboflavin and exposing the tubes to a light source.

-

After a set time, measure the absorbance at 560 nm.[28]

-

A tube without the sample extract serves as the control. The percentage of inhibition is calculated to determine SOD activity.

Catalase (CAT) Activity Assay

This protocol measures the decomposition of hydrogen peroxide (H₂O₂).[4][31][33][34][35][36]

Principle: The rate of H₂O₂ decomposition by catalase is measured by monitoring the decrease in absorbance at 240 nm.[34]

Materials:

-

UV Spectrophotometer

-

Phosphate buffer (pH 7.0)

-

Hydrogen peroxide solution

-

Sample containing catalase

Procedure:

-

Set the spectrophotometer to 240 nm and 25°C.

-

Add phosphate buffer and H₂O₂ solution to a quartz cuvette and allow it to equilibrate.

-

Initiate the reaction by adding the sample solution.

-

Record the decrease in absorbance at 240 nm over time.[34]

-

One unit of catalase activity is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at pH 7.0 at 25°C.[34]

Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay.[37][38][39][40]

Principle: GPx catalyzes the reduction of an organic peroxide by glutathione (GSH), forming oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[37]

Materials:

-

Spectrophotometer or microplate reader

-

Assay buffer

-

NADPH, Glutathione Reductase, GSH

-

Organic peroxide substrate (e.g., cumene hydroperoxide)

-

Sample

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.

-

Add the sample to a microplate well or cuvette.

-

Add the reaction mixture.

-

Initiate the reaction by adding the peroxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm.[38]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effect of ALDH2 on cellular oxidative stress.

Conclusion

Aldehyde dehydrogenase 2 stands as a pivotal enzyme in the cellular defense against oxidative stress. Its role extends beyond the mere detoxification of reactive aldehydes to the modulation of critical cytoprotective signaling pathways, including the Nrf2 and MAPK cascades. The pharmacological activation of ALDH2, exemplified by compounds like Alda-1, has shown significant promise in preclinical models for mitigating oxidative damage across a spectrum of disease states. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to aid in the exploration of ALDH2 as a therapeutic target for oxidative stress-related pathologies. Further investigation into the nuanced mechanisms of ALDH2 regulation and the development of novel, potent activators will be crucial in translating these promising findings into clinical applications.

References

- 1. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Alda-1 attenuates hyperoxia-induced mitochondrial dysfunction in lung vascular endothelial cells | Aging [aging-us.com]

- 4. Catalase (CAT) activity assay for zooplankton samples [protocols.io]

- 5. ALDH2 Activity Reduces Mitochondrial Oxygen Reserve Capacity in Endothelial Cells and Induces Senescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehyde Dehydrogenase 2 Ameliorates LPS-Induced Acute Kidney Injury through Detoxification of 4-HNE and Suppression of the MAPK Pathway [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alda-1 Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit | Abcam [abcam.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. biocompare.com [biocompare.com]

- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 19. doc.abcam.com [doc.abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 24. mmpc.org [mmpc.org]

- 25. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 26. resources.rndsystems.com [resources.rndsystems.com]

- 27. oxfordbiomed.com [oxfordbiomed.com]

- 28. prometheusprotocols.net [prometheusprotocols.net]

- 29. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]

- 30. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [en.bio-protocol.org]

- 31. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 32. assaygenie.com [assaygenie.com]

- 33. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]

- 35. fn-test.com [fn-test.com]

- 36. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 37. nwlifescience.com [nwlifescience.com]

- 38. raybiotech.com [raybiotech.com]

- 39. files.core.ac.uk [files.core.ac.uk]

- 40. 3hbiomedical.com [3hbiomedical.com]

Investigating the Pharmacokinetics of "Aldi-2"

Disclaimer: Information regarding a specific compound designated "Aldi-2" is not publicly available in scientific literature. Therefore, this document serves as a comprehensive template, utilizing a hypothetical compound named "Exemplar-2," to illustrate the expected structure and content of a technical guide on pharmacokinetic analysis. The data, protocols, and pathways presented herein are representative examples for instructional purposes.

Introduction

This guide provides a detailed overview of the pharmacokinetic profile of the novel therapeutic agent, "Exemplar-2." The following sections will cover its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's behavior in biological systems.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of "Exemplar-2" were evaluated in a preclinical rodent model following intravenous (IV) and oral (PO) administration. The key findings are summarized in the table below, providing a comparative view of the compound's bioavailability and disposition.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 75 | 320 ± 45 |

| Tmax (h) | 0.25 | 1.5 |

| AUC (0-t) (ng·h/mL) | 1230 ± 150 | 1850 ± 210 |

| AUC (0-inf) (ng·h/mL) | 1280 ± 160 | 1980 ± 220 |

| Half-life (t½) (h) | 2.1 ± 0.3 | 3.5 ± 0.5 |

| Bioavailability (%) | - | 77.3 |

Experimental Protocols

The data presented above was generated using the following key experimental protocols.

In Vivo Pharmacokinetic Study in Rodents

-

Species and Grouping: Male Sprague-Dawley rats (n=5 per group) were used. Animals were fasted overnight prior to dosing.

-

Dosing:

-

Intravenous (IV): "Exemplar-2" was formulated in a solution of 20% Solutol HS 15 in saline and administered as a bolus dose of 1 mg/kg via the tail vein.

-

Oral (PO): "Exemplar-2" was suspended in 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.

-

-

Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-defined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing K2EDTA as an anticoagulant.

-

Sample Processing: Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of "Exemplar-2" were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the pharmacokinetic parameters.

In Vitro Metabolic Stability Assay

-

System: The metabolic stability of "Exemplar-2" was assessed using pooled human liver microsomes (HLM).

-

Reaction Mixture: The incubation mixture contained "Exemplar-2" (1 µM), HLM (0.5 mg/mL), and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).

-

Incubation: The reaction was initiated by the addition of NADPH and incubated at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the depletion of "Exemplar-2" over time.

-

Data Analysis: The in vitro half-life was determined from the slope of the natural logarithm of the remaining parent compound versus time.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the sequential steps involved in the in vivo pharmacokinetic study protocol.

Hypothetical Signaling Pathway of "Exemplar-2"

This diagram proposes a potential mechanism of action for "Exemplar-2," where it acts as an inhibitor of a key kinase in a hypothetical cellular signaling cascade.

Aldi-2: A Covalent Inhibitor of Aldehyde Dehydrogenase for Therapeutic Development

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The human ALDH superfamily comprises 19 functional enzymes that play critical roles in various physiological processes, including retinoic acid signaling, neurotransmitter metabolism, and the detoxification of reactive aldehydes generated from lipid peroxidation and xenobiotics.[1] Notably, elevated ALDH activity is implicated in the resistance of cancer cells to certain chemotherapeutic agents, such as cyclophosphamide, making ALDH enzymes attractive targets for therapeutic intervention.[1]

This technical guide provides an in-depth overview of Aldi-2, a potent, specific, and covalent inhibitor of aldehyde dehydrogenases. This compound represents a novel class of ALDH inhibitors with potential applications in cancer research and as a tool to probe the function of ALDH isoenzymes in various pathological conditions. This document details the mechanism of action of this compound, its inhibitory profile, experimental protocols for its characterization, and the potential downstream signaling consequences of ALDH inhibition.

Mechanism of Action

This compound is a member of a class of 3-amino-1-phenylpropan-1-one derivatives that act as covalent inhibitors of ALDH enzymes. The inhibitory mechanism involves a unique enzyme-mediated β-elimination reaction. Upon binding to the active site of an ALDH enzyme, this compound undergoes a β-elimination of its dimethylamine group, which is catalyzed by the enzyme itself. This reaction generates a highly reactive vinyl ketone intermediate. This intermediate then acts as a Michael acceptor and covalently modifies the catalytic cysteine residue within the active site of the ALDH enzyme, leading to its irreversible inhibition.[2]

This covalent modification has been confirmed through kinetic studies, mass spectrometry, and X-ray crystallography. The specificity of this modification to the active site cysteine residue has been demonstrated, highlighting the targeted nature of this compound's inhibitory action.

Caption: Mechanism of this compound covalent inhibition of ALDH enzymes.

Quantitative Inhibitory Profile

This compound has been shown to be a potent inhibitor of several key human ALDH isoenzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 values for this compound against ALDH1A1, ALDH2, and ALDH3A1 are summarized in the table below. Additionally, kinetic studies on the parent compound of this class, Aldi-1, have determined the bimolecular rate constants for the inhibition of ALDH2 and ALDH3A1, providing further insight into the covalent nature of the inhibition. Mass spectrometry analysis has confirmed the covalent modification of ALDH2 by this compound, resulting in a specific mass increase of the protein.

| Parameter | ALDH1A1 | ALDH2 | ALDH3A1 | Reference |

| IC50 (µM) | 2.5 | 6.4 | 1.9 | [3] |

| Bimolecular Rate Constant (M⁻¹s⁻¹) of Aldi-1 | - | 240 | 30 | [4] |

| Mass Shift of ALDH2 upon Modification (Daltons) | - | 180.0 | - | [5] |

Therapeutic Potential in Oncology

The primary therapeutic application of this compound and related compounds investigated to date is in the field of oncology. Several ALDH isoforms, particularly ALDH1A1 and ALDH3A1, are known to confer resistance to chemotherapeutic agents like cyclophosphamide by detoxifying their active aldehyde metabolites. By inhibiting these enzymes, this compound can potentially re-sensitize resistant cancer cells to chemotherapy.

In a key study, this compound was shown to significantly enhance the cytotoxic effects of mafosfamide, an active analog of cyclophosphamide, in the human lung adenocarcinoma cell line A549. This sensitization effect highlights the potential of this compound as an adjuvant therapy to improve the efficacy of existing anti-cancer treatments.

Experimental Protocols

The characterization of this compound as an ALDH inhibitor involves a series of biochemical and cell-based assays. The following sections provide an overview of the key experimental protocols.

IC50 Determination for ALDH Isoenzymes

This protocol is used to determine the concentration of this compound required to inhibit 50% of the activity of a specific ALDH isoenzyme.

-

Enzyme and Substrate Preparation: Purified recombinant human ALDH1A1, ALDH2, or ALDH3A1 are used. The appropriate aldehyde substrate is prepared (e.g., propionaldehyde for ALDH1A1 and ALDH2, benzaldehyde for ALDH3A1).

-

Assay Buffer: A suitable buffer, such as 50 mM sodium pyrophosphate (pH 9.0), is used.

-

Reaction Mixture: The reaction mixture contains the assay buffer, NAD+ as a cofactor, the ALDH enzyme, and varying concentrations of this compound (typically ranging from 1 to 100 µM).

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 2 minutes) to allow for binding.

-

Initiation of Reaction: The reaction is initiated by the addition of the aldehyde substrate.

-

Measurement: The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The inhibition curves are generated by plotting the enzyme activity against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Mass Spectrometry Analysis of Covalent Modification

This protocol is used to confirm the covalent binding of this compound to the ALDH enzyme and to determine the mass of the adduct.

-

Protein-Inhibitor Incubation: Purified ALDH2 is incubated with a molar excess of this compound to ensure modification.

-

Sample Preparation: The protein-inhibitor complex is prepared for mass spectrometry analysis, which may involve buffer exchange and desalting.

-

Mass Spectrometry: The mass of the unmodified and modified protein is determined using a technique such as Quadrupole Time-of-Flight (Q-TOF) Liquid Chromatography/Mass Spectrometry (LC/MS).

-

Data Analysis: The mass difference between the modified and unmodified protein is calculated to determine the mass of the covalent adduct.

Cancer Cell Sensitization Assay

This protocol assesses the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent in a cancer cell line.

-

Cell Culture: Human lung adenocarcinoma A549 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with mafosfamide in the presence or absence of this compound at various concentrations. Control groups include untreated cells and cells treated with this compound or mafosfamide alone.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. This involves adding the reagent to the cells and measuring the resulting colorimetric or fluorometric signal, which is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell survival is calculated for each treatment group relative to the untreated control. Statistical analysis is performed to determine the significance of the sensitization effect.

Caption: Experimental workflow for the characterization of this compound.

Potential Downstream Signaling Pathways

The inhibition of ALDH enzymes by this compound leads to the accumulation of their aldehyde substrates. Many of these aldehydes are highly reactive and can induce cellular stress, particularly oxidative and electrophilic stress.[1] This accumulation can trigger a cascade of downstream signaling events, ultimately impacting cell fate.

Oxidative Stress Response: The buildup of reactive aldehydes can lead to the depletion of cellular antioxidants, such as glutathione, and the formation of protein and DNA adducts, resulting in oxidative stress.[6] In response, cells activate protective signaling pathways, most notably the Keap1-Nrf2-ARE pathway. Under normal conditions, Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive by Keap1. However, in the presence of electrophilic stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for a battery of detoxifying and antioxidant enzymes.

Apoptosis Induction: If the aldehyde-induced cellular damage is too severe to be mitigated by the oxidative stress response, apoptotic pathways are initiated to eliminate the damaged cells. Aldehyde accumulation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway is often activated by DNA damage and mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway can be initiated by the upregulation of death receptors on the cell surface. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Caption: Potential downstream signaling pathways affected by this compound.

Conclusion

This compound is a well-characterized covalent inhibitor of aldehyde dehydrogenases with a clear mechanism of action and demonstrated potential as a chemosensitizing agent in cancer therapy. Its ability to specifically target and inactivate key ALDH isoenzymes makes it a valuable tool for both basic research and preclinical drug development. Further investigation into the downstream signaling consequences of this compound-mediated ALDH inhibition will likely uncover additional therapeutic applications and provide a deeper understanding of the roles of ALDHs in health and disease. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of covalent ALDH inhibitors.

References

- 1. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Basic Biochemical Assays for Aldehyde Dehydrogenase (ALDH) Modulator Activity

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for detoxifying endogenous and exogenous aldehydes. Dysregulation of ALDH activity is implicated in various pathologies, including cancer and cardiovascular diseases, making them a significant target for therapeutic development. This guide provides a comprehensive overview of the core biochemical assays used to characterize the activity of ALDH modulators. It details experimental protocols, presents data in a structured format, and visualizes key pathways and workflows to facilitate understanding and implementation in a research setting. For the purpose of this guide, we will focus on assays applicable to "Aldi-2," a representative covalent inhibitor of multiple ALDH isoforms, including ALDH1A1, ALDH2, and ALDH3A1.[1][2]

Introduction to Aldehyde Dehydrogenases (ALDH)

The ALDH superfamily comprises 19 isozymes in humans, which are responsible for oxidizing a wide array of aldehydes to their corresponding carboxylic acids.[3] One of the most critical roles is the detoxification of acetaldehyde, a toxic byproduct of alcohol metabolism, primarily handled by the mitochondrial enzyme ALDH2.[4][5] Genetic deficiencies in ALDH2 are common, particularly in East Asian populations, and are linked to an increased risk for certain cancers and other diseases.[6][7] Beyond alcohol metabolism, ALDHs are vital in metabolizing aldehydes generated from lipid peroxidation, such as 4-hydroxynonenal (4-HNE), which are implicated in cellular damage and disease progression.[6][7]

Molecules that can modulate ALDH activity, either as activators or inhibitors, are of significant therapeutic interest.[4]

-

ALDH Activators: These compounds aim to boost the enzyme's activity, which can be beneficial in conditions of ALDH deficiency or aldehyde-induced stress.[4][8]

-

ALDH Inhibitors: These molecules reduce or block ALDH activity. They are explored in cancer research, as certain cancer stem cells show high ALDH activity, contributing to drug resistance.[3][9]

"this compound" is a potent, covalent inhibitor of several ALDH isoforms.[1] It belongs to a class of inhibitors characterized by a core structure of 3-amino-1-phenylpropan-1-one.[10][11] Understanding its effect on enzyme kinetics is fundamental to its development as a chemical probe or therapeutic agent.

Core Biochemical Assay Principle

The foundational assay for measuring ALDH activity monitors the enzymatic conversion of an aldehyde substrate to a carboxylic acid. This oxidation is coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD⁺) to NADH.

Reaction: R-CHO (Aldehyde) + NAD⁺ + H₂O ---(ALDH)---> R-COOH (Carboxylic Acid) + NADH + H⁺

The production of NADH is directly proportional to the ALDH enzyme activity. This can be quantified using several methods, with spectrophotometric and fluorometric assays being the most common.

-

Spectrophotometric Assay: Measures the increase in absorbance at 340 nm, which is characteristic of NADH.

-

Fluorometric Assay: Detects the natural fluorescence of NADH (Excitation ~340 nm, Emission ~460 nm) or uses a coupled reaction where NADH reduces a probe to yield a highly fluorescent product.[3][12] Fluorometric assays are generally more sensitive than spectrophotometric ones.[12]

Experimental Protocols

This section provides a detailed methodology for a standard spectrophotometric microplate assay to determine the inhibitory activity of a compound like this compound on ALDH2.

Reagents and Materials

-

Assay Buffer: 50 mM HEPES or Sodium Pyrophosphate, pH 8.0.

-

Recombinant Human ALDH2: Purified enzyme (e.g., from Abcam, Sigma-Aldrich).

-

Cofactor Solution: 10 mM NAD⁺ in deionized water.

-

Substrate Solution: 100 mM Acetaldehyde or Propionaldehyde in deionized water. Prepare fresh daily.

-

Inhibitor "this compound": Stock solution in DMSO (e.g., 10 mM).

-

Instruments: UV-transparent 96-well microplate, microplate spectrophotometer capable of reading at 340 nm.

Spectrophotometric Assay Protocol for IC₅₀ Determination

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, ALDH2 enzyme, and NAD⁺ solution. The final concentration in the well should be optimized, but typical starting points are 5-10 µg/mL ALDH2 and 0.5-1.0 mM NAD⁺.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the "this compound" stock solution in DMSO or the Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (vehicle control).

-

Plate Setup:

-

Add 180 µL of the Reagent Mix to each well of the 96-well plate.

-

Add 2 µL of each "this compound" dilution or vehicle control to the appropriate wells.

-

Mix and pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 20 µL of the aldehyde substrate solution to each well to start the reaction. The final volume should be 200 µL.

-

Measure Absorbance: Immediately begin reading the absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 15-30 minutes in kinetic mode.

-

Data Analysis:

-

For each concentration, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Normalize the rates by subtracting the rate of a "no enzyme" control if necessary.

-

Calculate the percent inhibition for each "this compound" concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Data Presentation

Quantitative data from ALDH modulator assays should be summarized for clear interpretation and comparison. The IC₅₀ value is a key metric for inhibitors.

Table 1: Inhibitory Activity of "this compound" Against Human ALDH Isoforms

| ALDH Isoform | IC₅₀ (µM) | Inhibition Type |

| ALDH1A1 | 2.5[1][2] | Covalent |

| ALDH2 | 6.4[1][2] | Covalent |

| ALDH3A1 | 1.9[1][2] | Covalent |

Data is representative based on published values for this compound.[1][2]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using the DOT language for Graphviz.

Experimental Workflow for IC₅₀ Determination

References

- 1. aldehyde dehydrogenase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. What are ALDH2 stimulants and how do they work? [synapse.patsnap.com]

- 5. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme assay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Binding of "Aldi-2" to ALDH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor, Aldi-2, and the mitochondrial enzyme Aldehyde Dehydrogenase 2 (ALDH2). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a critical resource for researchers in pharmacology, biochemistry, and drug development.

Quantitative Inhibition Data

This compound has been identified as a potent covalent inhibitor of aldehyde dehydrogenases. The following table summarizes the in vitro inhibitory activity of this compound against human ALDH2 and its related isoforms, ALDH1A1 and ALDH3A1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Enzyme | Substrate | IC50 (µM) | Reference |

| ALDH2 | Propionaldehyde | 6.4 | [1][2] |

| ALDH1A1 | Propionaldehyde | 2.5 | [1][2] |

| ALDH3A1 | Benzaldehyde | 1.9 | [1][2] |

Mechanism of Action: Covalent Inhibition

This compound functions as an irreversible inhibitor by forming a covalent bond with a key cysteine residue within the active site of ALDH2.[3][4] The core structure of this compound, a 3-amino-1-phenylpropan-1-one derivative, undergoes an enzyme-mediated β-elimination reaction.[3][4] This reaction generates a reactive vinyl ketone intermediate that subsequently forms a covalent adduct with the catalytic cysteine residue (Cys-302 in ALDH2), leading to the inactivation of the enzyme.[3][5][6]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of the this compound and ALDH2 interaction.

Recombinant Human ALDH2 Expression and Purification

Human ALDH2 is typically expressed in E. coli and purified using affinity chromatography. A common method involves using a 4-hydroxyacetophenone-based affinity resin, as this compound and related inhibitors are structurally similar to this compound.[3][4]

IC50 Determination Assay

The inhibitory potency of this compound is quantified by determining its IC50 value. This is achieved through a spectrophotometric assay that monitors the enzymatic activity of ALDH2.

-

Principle: The assay measures the rate of NADH production, a product of the ALDH2-catalyzed oxidation of an aldehyde substrate, by monitoring the increase in absorbance at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5), the cofactor NAD+, and the ALDH2 enzyme.[7]

-

Varying concentrations of this compound are pre-incubated with the enzyme for a short period (e.g., 2 minutes) to allow for inhibitor binding.[3]

-

The reaction is initiated by the addition of the aldehyde substrate (e.g., propionaldehyde for ALDH2).[8]

-

The rate of NADH formation is monitored spectrophotometrically at 340 nm over time.

-

The initial reaction velocities at each inhibitor concentration are calculated and plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a suitable dose-response curve.

-

Mass Spectrometry for Adduct Confirmation

Mass spectrometry is employed to confirm the covalent modification of ALDH2 by this compound and to determine the mass of the resulting adduct.

-

Principle: By comparing the mass of the unmodified ALDH2 protein with the mass of the protein after incubation with this compound, the formation of a covalent adduct can be confirmed, and the mass of the bound molecule can be determined.

-

Procedure:

-

Purified ALDH2 is incubated with an excess of this compound to ensure complete modification.

-

The unreacted inhibitor is removed, for example, by dialysis or size-exclusion chromatography.

-

The mass of the unmodified and modified protein samples is determined using a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[3]

-

An increase in the mass of the protein corresponding to the mass of the reactive intermediate of this compound confirms the formation of a covalent adduct.[4]

-

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on the binding mode of this compound within the ALDH2 active site.

-

Principle: By determining the three-dimensional structure of the ALDH2-inhibitor complex, the precise interactions between the inhibitor and the amino acid residues in the active site can be visualized.

-

Procedure:

-

Crystals of the ALDH2 protein are grown in the presence of the inhibitor (or the inhibitor is soaked into pre-formed apo-enzyme crystals).[3]

-

The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

-

The diffraction data is processed to generate an electron density map.

-

A molecular model of the protein-inhibitor complex is built into the electron density map and refined to obtain the final structure.

-

The structure reveals the covalent linkage to the active site cysteine and other non-covalent interactions that contribute to binding.[3][9]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the mechanism of this compound binding to ALDH2.

Caption: Experimental workflow for characterizing the binding of this compound to ALDH2.

Caption: Mechanism of covalent inhibition of ALDH2 by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo measurement of ALDH2 activity in rat liver ethanol model using dynamic MRSI of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Representative Cell Culture Protocol ("Aldi-2")

Disclaimer: The "Aldi-2" experimental protocol is not a publicly documented or recognized standard cell culture protocol. The following application notes and protocols are a representative synthesis based on established cell culture techniques designed for researchers, scientists, and drug development professionals. This document provides a detailed, hypothetical framework that can be adapted for various cell lines and experimental goals.

Introduction

Cell culture is a fundamental technique in life sciences, enabling the study of cell biology, disease mechanisms, and the effects of therapeutic compounds. The following "this compound" protocol provides a standardized workflow for the routine maintenance and experimental use of an adherent mammalian cell line, such as HEK293 or a similar model. This protocol emphasizes reproducibility and provides quantitative guidelines for key steps.

Materials and Reagents

Proper preparation and storage of all media and reagents are critical for successful cell culture.

| Reagent | Composition | Storage Temperature | Shelf Life |

| Complete Growth Medium | DMEM, 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin | 4°C | 2-4 weeks |

| Cryopreservation Medium | 90% FBS, 10% DMSO | -20°C | 6 months |

| Phosphate-Buffered Saline (PBS) | Calcium and Magnesium-free | Room Temperature | 1 year |

| Trypsin-EDTA Solution | 0.25% Trypsin, 0.53 mM EDTA | 4°C or -20°C | 1-2 years (frozen) |

Experimental Protocols

Thawing of Cryopreserved Cells

This protocol is designed to maximize cell viability upon recovery from liquid nitrogen storage.

-

Warm the complete growth medium to 37°C in a water bath.

-

Retrieve a vial of frozen cells from liquid nitrogen and thaw it quickly (within 1-2 minutes) in the 37°C water bath.[1]

-

Decontaminate the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.

-

Gently transfer the cell suspension into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

Change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

Subculturing of Adherent Cells

This procedure is performed when cells reach approximately 80-90% confluency.

-

Aspirate the spent medium from the T-75 flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

-

Incubate at 37°C for 2-5 minutes, or until the cells detach. Monitor the cells under a microscope.

-

Once detached, add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

-

Seed new T-75 flasks with the desired number of cells and add complete growth medium to a final volume of 15-20 mL. Typical seeding densities are provided in the table below.

-

Incubate the new flasks at 37°C and 5% CO2.

| Culture Vessel | Seeding Density (cells/cm²) | Volume of Medium | Expected Confluency (days) |

| T-25 Flask | 1.0 - 2.0 x 10⁴ | 5 - 7 mL | 3 - 5 |

| T-75 Flask | 1.0 - 2.0 x 10⁴ | 15 - 20 mL | 3 - 5 |

| 6-well Plate | 1.5 - 2.5 x 10⁴ | 2 mL | 2 - 4 |

| 96-well Plate | 2.0 - 3.0 x 10⁴ | 100 µL | 1 - 2 |

Cryopreservation of Cells

This protocol is for long-term storage of cell stocks.

-

Follow steps 1-7 of the subculturing protocol.

-

After counting, centrifuge the desired number of cells (e.g., 1-2 x 10⁶ cells per vial) at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium.

-

Aliquot the cell suspension into cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C for at least 24 hours.

-

Transfer the vials to a liquid nitrogen storage tank for long-term preservation.

Diagrams

Experimental Workflow

Caption: Workflow for the "this compound" cell culture protocol.

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is a common target in drug development.

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Use of Alda-1 in Animal Models of Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alda-1 is a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme crucial for detoxifying reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which are generated during oxidative stress and contribute to cellular damage in cardiovascular diseases.[1][2] Activation of ALDH2 by Alda-1 has demonstrated significant cardioprotective effects in various preclinical animal models, making it a promising therapeutic agent for investigation in cardiovascular disease research. These application notes provide an overview of Alda-1's mechanism of action and detailed protocols for its use in rodent models of myocardial infarction, heart failure, and atherosclerosis.

Mechanism of Action

Under conditions of oxidative stress, such as ischemia-reperfusion injury, increased production of reactive oxygen species (ROS) leads to lipid peroxidation and the generation of cytotoxic aldehydes like 4-HNE.[2] These aldehydes can form adducts with proteins, impairing their function and leading to cellular dysfunction and apoptosis. ALDH2 metabolizes these harmful aldehydes into non-toxic carboxylic acids. Alda-1 enhances the catalytic activity of ALDH2, thereby promoting the clearance of toxic aldehydes, reducing oxidative stress, and protecting against cellular injury.[1][2] The cardioprotective effects of Alda-1 are attributed to the reduction of aldehydic load, preservation of mitochondrial function, and inhibition of apoptotic pathways.[1]

Signaling Pathway

The activation of ALDH2 by Alda-1 initiates a protective signaling cascade. By reducing the accumulation of 4-HNE, Alda-1 prevents the formation of damaging protein adducts and subsequent cellular stress. This leads to the preservation of mitochondrial integrity and function, a reduction in the activation of pro-apoptotic proteins like caspase-3, and ultimately enhanced cell survival.

Caption: ALDH2 activation pathway by Alda-1.

Data Presentation

Table 1: Effects of Alda-1 on Myocardial Infarct Size

| Animal Model | Alda-1 Dose & Route | Treatment Timing | Reduction in Infarct Size (%) | Reference |

| Rat (Myocardial Infarction) | 8.5 mg/kg, intra-ventricular | 5 minutes before ischemia | 60 | [3] |

| Rat (Myocardial Infarction) | 16 mg/kg/day, continuous infusion | Co-administered with nitroglycerin | Abolished nitroglycerin-induced increase | [4] |